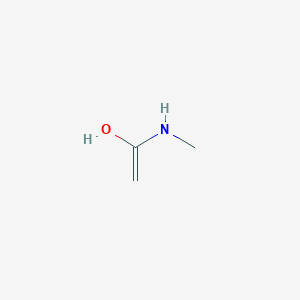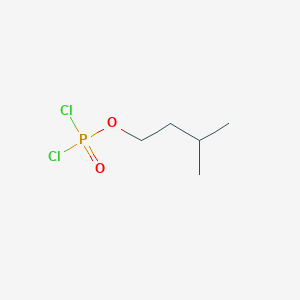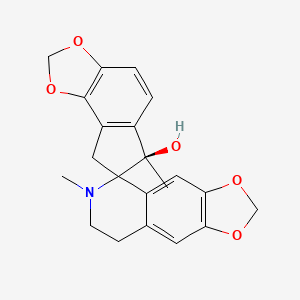
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one is an organic compound with a unique structure that includes two hydroxymethyl groups and a methoxy group attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one typically involves the reaction of formaldehyde with methylene compounds. One common method is the condensation of formaldehyde with pentane-2,4-dione, which results in the formation of 3,3-bis(hydroxymethyl)pentane-2,4-dione . This intermediate can then be further modified to introduce the methoxy group, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar condensation techniques. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of hyperbranched polyether polyols, which have applications in coatings, adhesives, and biomedical materials.
Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties, such as enhanced biocompatibility and mechanical strength.
Biomedicine: Research has explored its potential use in drug delivery systems and as a building block for biocompatible polymers.
Mécanisme D'action
The mechanism of action of 3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one in polymerization involves the ring-opening polymerization of the oxetane ring, leading to the formation of hyperbranched polyethers . This process is typically initiated by cationic or anionic catalysts, which facilitate the opening of the oxetane ring and subsequent polymerization.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis(hydroxymethyl)oxetane: Similar in structure but lacks the methoxy group.
3-Ethyl-3-hydroxymethyloxetane: Another related compound used in the synthesis of polyethers with different properties.
Uniqueness
3,3-Bis(hydroxymethyl)-4-methoxybutan-2-one is unique due to the presence of both hydroxymethyl and methoxy groups, which provide additional functionalization options and enhance its reactivity in various chemical reactions. This makes it a versatile compound for use in advanced materials and polymer synthesis.
Propriétés
Numéro CAS |
113234-97-2 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
3,3-bis(hydroxymethyl)-4-methoxybutan-2-one |
InChI |
InChI=1S/C7H14O4/c1-6(10)7(3-8,4-9)5-11-2/h8-9H,3-5H2,1-2H3 |
Clé InChI |
WERWGYYFKPYXLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(CO)(CO)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
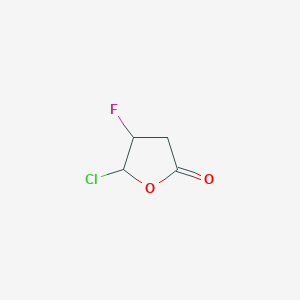
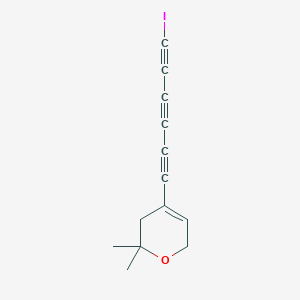
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
silane](/img/structure/B14296575.png)
